2-(2,4,5-Trimethylphenyl)acetaldehyde
Description
2-(2,4,5-Trimethylphenyl)acetaldehyde (CAS: 858840-97-8) is an aromatic aldehyde with the molecular formula C₁₁H₁₄O and a molecular weight of 162.2283 g/mol. Its structure consists of a phenyl ring substituted with methyl groups at the 2-, 4-, and 5-positions, coupled with an acetaldehyde functional group (-CH₂CHO) at the ortho position (Figure 1).
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(2,4,5-trimethylphenyl)acetaldehyde |
InChI |
InChI=1S/C11H14O/c1-8-6-10(3)11(4-5-12)7-9(8)2/h5-7H,4H2,1-3H3 |
InChI Key |
BIJDXKQNBREJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trimethylphenyl)acetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,4,5-trimethylbenzene with acetyl chloride, followed by oxidation of the resulting ketone to the corresponding aldehyde. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of 2-(2,4,5-Trimethylphenyl)acetaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trimethylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products
Oxidation: 2-(2,4,5-Trimethylphenyl)acetic acid
Reduction: 2-(2,4,5-Trimethylphenyl)ethanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-(2,4,5-Trimethylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trimethylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic ring and its substituents may also participate in non-covalent interactions, such as π-π stacking and hydrophobic interactions, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Key Structural and Molecular Differences
The following table compares 2-(2,4,5-Trimethylphenyl)acetaldehyde with 2-(2-bromo-4-methylphenyl)acetaldehyde (CAS: 1241405-24-2), a structurally related compound identified in the evidence :
| Property | 2-(2,4,5-Trimethylphenyl)acetaldehyde | 2-(2-Bromo-4-methylphenyl)acetaldehyde |
|---|---|---|
| CAS Number | 858840-97-8 | 1241405-24-2 |
| Molecular Formula | C₁₁H₁₄O | C₉H₉BrO |
| Molecular Weight (g/mol) | 162.2283 | 213.0712 |
| Substituents | 2-, 4-, 5-methyl groups | 2-bromo, 4-methyl groups |
| Functional Group | Acetaldehyde (-CH₂CHO) | Acetaldehyde (-CH₂CHO) |
Impact of Substituents on Physicochemical Properties
Electronic Effects: The methyl groups in 2-(2,4,5-Trimethylphenyl)acetaldehyde are electron-donating, which increases electron density on the aromatic ring. This may enhance stability and reduce electrophilic substitution reactivity compared to compounds with electron-withdrawing groups.
Steric Effects :
- The three methyl groups in 2-(2,4,5-Trimethylphenyl)acetaldehyde introduce significant steric hindrance around the aromatic ring, which could slow down reactions requiring planar transition states (e.g., certain cycloadditions).
- The single bromo substituent in the brominated analog may impose less steric bulk, favoring reactions sensitive to spatial constraints .
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